REACTION_CXSMILES
|
N[C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH2:12]([N:15]1[C:19]([NH2:20])=[N:18][N:17]=[N:16]1)[CH2:13][CH3:14]>>[Cl:11][C:10]1[CH:2]=[C:3]([CH:7]=[CH:8][CH:9]=1)[C:4]([NH:20][C:19]1[N:15]([CH2:12][CH2:13][CH3:14])[N:16]=[N:17][N:18]=1)=[O:6]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1Cl
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
C(CC)N1N=NN=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3)
|
Type
|
CUSTOM
|
Details
|
gave the product in 65% yield
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)NC2=NN=NN2CCC)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N[C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[CH2:12]([N:15]1[C:19]([NH2:20])=[N:18][N:17]=[N:16]1)[CH2:13][CH3:14]>>[Cl:11][C:10]1[CH:2]=[C:3]([CH:7]=[CH:8][CH:9]=1)[C:4]([NH:20][C:19]1[N:15]([CH2:12][CH2:13][CH3:14])[N:16]=[N:17][N:18]=1)=[O:6]
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC=C1Cl
|
Name
|
|
Quantity
|
0.19 g
|
Type
|
reactant
|
Smiles
|
C(CC)N1N=NN=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
elution with CH2Cl2/MeOH/Et3N (9.4:0.3:0.3)
|
Type
|
CUSTOM
|
Details
|
gave the product in 65% yield
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C(=O)NC2=NN=NN2CCC)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |